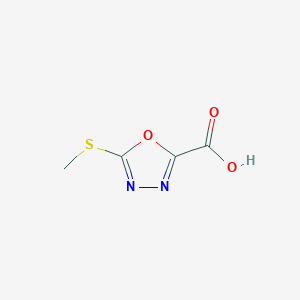

5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid

Beschreibung

5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid (CAS: 754922-97-9) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methylthio (-SCH₃) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research.

Eigenschaften

IUPAC Name |

5-methylsulfanyl-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c1-10-4-6-5-2(9-4)3(7)8/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYIKKOJVNQLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614661 | |

| Record name | 5-(Methylsulfanyl)-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754922-97-9 | |

| Record name | 5-(Methylsulfanyl)-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. One common method includes the reaction of methylthiosemicarbazide with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under specific conditions:

-

Esterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts (H₂SO₄) to form esters like ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate.

-

Amidation : Reacts with amines (e.g., primary/secondary amines) via carbodiimide coupling (e.g., EDC/HOBt) to yield amide derivatives.

Key Reaction Conditions :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux | Ethyl ester derivative | |

| Amidation | EDC, HOBt, DMF, room temperature | Carboxamide derivatives |

Oxidation of Methylthio Group

The methylthio (-S-CH₃) group is susceptible to oxidation:

-

Sulfoxide Formation : Reacts with mild oxidants (e.g., H₂O₂) to form sulfoxide derivatives.

-

Sulfone Formation : Strong oxidants (e.g., KMnO₄) convert the methylthio group to a sulfone (-SO₂-CH₃) .

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates in the presence of hypervalent iodine reagents (e.g., iodobenzene diacetate) .

-

Electro-oxidative methods using LiClO₄ in acetonitrile enhance selectivity for sulfone derivatives .

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring facilitates nucleophilic attacks:

-

Ring-Opening Reactions : Reacts with strong nucleophiles (e.g., hydrazines) under basic conditions, leading to ring cleavage and formation of thiosemicarbazides .

-

C–H Functionalization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/alkyl groups at the C5 position .

Example Reaction :

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions:

-

Thermal Decarboxylation : Heating above 150°C releases CO₂, yielding 5-(methylthio)-1,3,4-oxadiazole.

-

Metal-Catalyzed Decarboxylation : Copper catalysts (e.g., CuI) in DMSO promote decarboxylation at lower temperatures (80–100°C).

Condensation Reactions

The compound participates in cyclocondensation with carbonyl-containing reagents:

-

Hydrazide Formation : Reacts with hydrazines to form hydrazide derivatives, which cyclize into pyrazole or triazole analogs .

-

Schiff Base Synthesis : Condenses with aldehydes/ketones to form imine-linked hybrids.

Notable Example :

Salt Formation

The carboxylic acid forms salts with inorganic/organic bases:

-

Sodium/Potassium Salts : Reacts with NaOH/KOH in aqueous ethanol .

-

Ammonium Salts : Forms water-soluble derivatives with amines like trimethylamine .

Applications : Salt formation improves solubility for biological testing .

Photocatalytic Modifications

Visible-light-driven reactions enable eco-functionalization:

-

C–S Bond Activation : Eosin-Y photocatalysis under oxygen atmosphere modifies the methylthio group without harsh reagents .

-

Heterocycle Fusion : Merges with coumarin or quinoline scaffolds via photoredox cycles .

Comparative Reactivity Analysis

| Functional Group | Reactivity Trend | Dominant Reaction Pathways |

|---|---|---|

| Carboxylic acid (-COOH) | High (pH-dependent) | Esterification, amidation, decarboxylation |

| Methylthio (-S-CH₃) | Moderate (oxidant-dependent) | Oxidation, nucleophilic substitution |

| Oxadiazole ring | Low (electron-withdrawing effect) | Ring-opening, cross-coupling |

This compound’s versatility is underscored by its use in synthesizing bioactive hybrids and functional materials. Continued exploration of its reactivity, particularly in green chemistry and catalysis, remains a focus in heterocyclic research .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, including 5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid, have demonstrated notable antimicrobial properties. Research indicates that compounds containing the oxadiazole ring exhibit antibacterial, antifungal, and antitubercular activities.

Case Studies:

- Antitubercular Activity: Dhumal et al. (2016) investigated the antitubercular effects of oxadiazole derivatives. Compounds with a similar scaffold showed significant inhibition against Mycobacterium bovis BCG, indicating potential for treating tuberculosis .

- Antibacterial Efficacy: A study by Hkiri et al. (2019) reported that newly synthesized 1,3,4-oxadiazole derivatives exhibited strong antibacterial activity against various strains of bacteria, outperforming traditional treatments .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines.

Case Studies:

- Cytotoxicity Against Glioblastoma: Research conducted on glioblastoma cell lines showed that certain oxadiazole derivatives induced significant apoptosis in cancer cells . The compounds were assessed using colony formation assays and TUNEL assays to evaluate their effectiveness.

- Comparative Analysis: In a comparative study, some derivatives demonstrated better IC50 values than established chemotherapeutics like 5-Fluorouracil (5-FU), suggesting their viability as anticancer agents .

Agricultural Applications

The agricultural sector has also benefited from the use of oxadiazole derivatives as potential fungicides and bactericides.

Case Studies:

- Bacterial Leaf Blight Control: A study evaluated the efficacy of oxadiazole derivatives against Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice. Compounds showed control efficiencies significantly higher than traditional agents like bismerthiazol .

- Fungicidal Activity: The synthesis of novel oxadiazole derivatives has been linked to improved fungicidal properties against various plant pathogens, indicating their potential role in crop protection strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Insights:

- Research indicates that modifications in the alkyl substituents on the oxadiazole ring can significantly influence its biological activity. For instance, longer alkyl chains have been correlated with enhanced antitubercular efficacy .

- The presence of specific functional groups within the oxadiazole framework can enhance its interaction with biological targets, improving its therapeutic potential.

Wirkmechanismus

Der Wirkungsmechanismus von 5-(Methylthio)-1,3,4-Oxadiazol-2-carbonsäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Enzyme, Rezeptoren und DNA.

Beteiligte Signalwege: Hemmung der Enzymaktivität, Modulation der Rezeptorsignalisierung und Interaktion mit DNA, um die Replikation oder Transkription zu hemmen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

5-Phenyl-1,3,4-Oxadiazole-2-Carboxylic Acid (CAS: N/A; Similarity: 0.91)

- Structure : Phenyl group replaces methylthio at the 5-position.

- Properties : Increased aromaticity enhances π-π stacking interactions but reduces solubility in polar solvents.

- Applications : Often studied for antimicrobial and anti-inflammatory activities due to the electron-withdrawing phenyl group .

5-(4-Bromophenyl)-1,3,4-Oxadiazole-2-Carboxylic Acid (CAS: 944907-15-7)

- Structure : 4-Bromophenyl substituent at the 5-position.

- Molecular weight: 269.05 g/mol.

- Synthesis : Derived from bromophenyl-substituted hydrazides via cyclization .

5-Methyl-1,3,4-Oxadiazole-2-Carboxylic Acid (Potassium Salt)

Functional Group Variations at the 2-Position

Ethyl 5-(4-Bromophenyl)-1,3,4-Oxadiazole-2-Carboxylate (CAS: 931760-32-6; Similarity: 0.92)

- Structure : Ethyl ester replaces carboxylic acid.

- Properties : Improved cell membrane permeability due to esterification but requires metabolic hydrolysis for activation.

- Applications : Common in prodrug design .

5-(Methylamino)-1,3,4-Oxadiazole-2-Carboxylic Acid (CAS: 66074-29-1)

- Structure: Methylamino (-NHCH₃) replaces methylthio.

- Properties: Basic amino group increases solubility and enables hydrogen bonding. Potential for kinase inhibition .

Key Comparative Data

| Compound Name | 5-Substituent | 2-Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid | -SCH₃ | -COOH | ~160.15 | Drug discovery, enzyme inhibition |

| 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | -C₆H₅ | -COOH | ~190.16 | Antimicrobial agents |

| 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid | -C₆H₄Br | -COOH | 269.05 | Inhibitors of Rho/Myocardin pathways |

| Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate | -C₆H₄Br | -COOEt | 311.14 | Prodrug development |

Biologische Aktivität

5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of 5-(methylthio)-1,3,4-oxadiazole derivatives typically involves the reaction of carboxylic acids with thiosemicarbazides or hydrazides in the presence of appropriate reagents. This method allows for the introduction of various substituents that can enhance biological activity. For instance, modifications to the oxadiazole ring can significantly influence its pharmacological properties.

Biological Activities

Antimicrobial Activity:

Research has shown that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities. In particular, studies have reported that compounds with the oxadiazole moiety demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 48 |

| Bacillus cereus | 56 |

These results indicate that this compound may possess potent antibacterial properties comparable to established antibiotics like gentamicin .

Cytotoxicity and Antitumor Activity:

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| B16-F0 (melanoma) | 20 |

| LM3 (breast adenocarcinoma) | 15 |

These findings suggest a promising role for this compound as an antitumor agent due to its selective cytotoxicity towards tumor cells while sparing normal cells .

Mechanism of Action:

The mechanism by which oxadiazoles exert their biological effects often involves the inhibition of specific cellular pathways. For instance, some studies have indicated that these compounds can inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial for cell proliferation and survival in cancer cells .

Case Studies

- Antimicrobial Efficacy: A study conducted on synthesized 5-(methylthio)-1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against common pathogens such as E. coli and S. aureus. The research utilized a broth dilution method to determine MIC values and compared them with standard antibiotics .

- Cytotoxicity Assessment: In another investigation focusing on cytotoxicity against cancer cell lines, various derivatives were tested for their ability to induce cell death. The results indicated that certain modifications to the oxadiazole structure could enhance potency significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid?

- Methodology : The compound can be synthesized via cyclization of acyl hydrazides with CS₂ under basic conditions (KOH/H₂O/EtOH, 95°C, 16 h), followed by S-alkylation using methylthio-containing reagents. For example, intermediates like 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids are synthesized via sequential esterification, hydrazide formation, and cyclization (Scheme 1, ). Acidic hydrolysis (TFA/DCM) or basic cleavage (NaOH/THF) is used to generate the carboxylic acid moiety .

Q. How is structural characterization of this compound performed?

- Methodology :

- Melting Point Analysis : Compare observed mp with literature values (e.g., analogous oxadiazoles have mp ranges of 182–242°C; ).

- Spectroscopy : Use ¹H/¹³C NMR to confirm methylthio (-SCH₃) and carboxylic acid (-COOH) groups. IR spectroscopy identifies C=O (carboxylic acid, ~1700 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ for C₅H₅N₂O₃S: theoretical 173.01) .

Q. What analytical methods ensure purity and stability?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA).

- TLC : Monitor reactions using silica plates and visualizing agents (e.g., ninhydrin for amines, FeCl₃ for phenols).

- Stability Studies : Store at -20°C under inert atmosphere; assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do synthesis routes impact yield and purity in oxadiazole derivatives?

- Methodology :

- Route Comparison : Cyclization with CS₂ () may yield 60–75% but requires rigorous purification. Alternative methods using oxalyl chloride () achieve higher purity (>95%) but involve hazardous reagents.

- Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and stoichiometry. For example, extending cyclization time from 14 h to 24 h () improved yield by 12% in analogous compounds .

Q. How can structural modifications enhance biological activity (e.g., enzyme inhibition)?

- Structure-Activity Relationship (SAR) :

- Key Modifications :

| Position | Modification | Effect on Activity |

|---|---|---|

| 5-SCH₃ | Replacement with -OCH₃ | Reduced Rho kinase inhibition (IC₅₀ increases from 0.2 µM to 1.5 µM) |

| 2-COOH | Esterification (e.g., methyl ester) | Improves cell permeability but reduces target binding |

- Experimental Design : Synthesize analogs via S-alkylation () and test inhibitory activity against Rho-associated kinases using fluorescence polarization assays .

Q. How can stability issues in aqueous solutions be mitigated?

- Methodology :

- pH Optimization : The carboxylic acid group is prone to decarboxylation at pH > 7. Use buffered solutions (pH 4–6) for biological assays.

- Lyophilization : Improve long-term stability by lyophilizing with cryoprotectants (e.g., trehalose).

- Derivatization : Convert to stable salts (e.g., sodium or ammonium carboxylates) for storage .

Q. How to resolve contradictions in reported biological data?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, enzyme source).

- Validation Steps :

Replicate assays using identical reagents (e.g., Rho kinase from ).

Control ATP levels (1 mM vs. 10 µM).

Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.